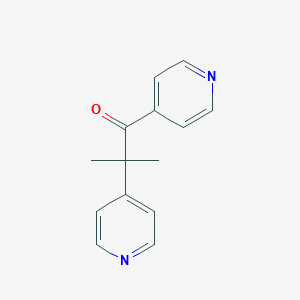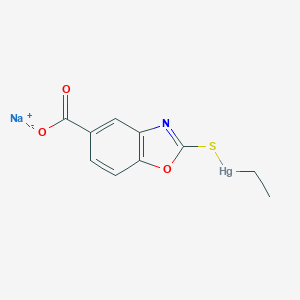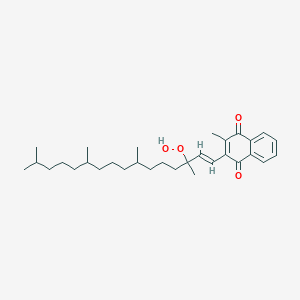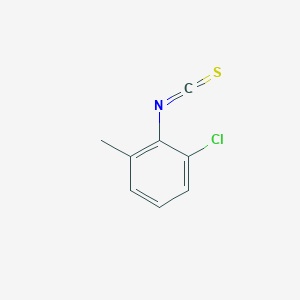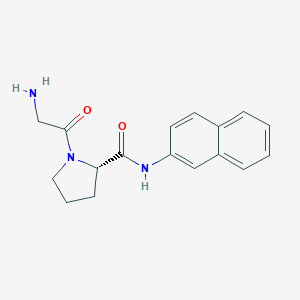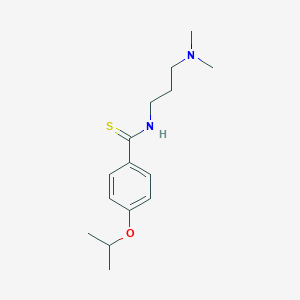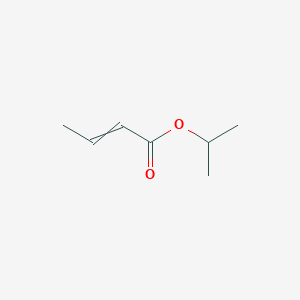
3/',4/'-Diethyl-4-dimethylaminoazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3/',4/'-Diethyl-4-dimethylaminoazobenzene is an organic compound with the molecular formula C18H23N3. It is known for its vibrant color and is commonly used as a dye in various industrial applications .
Méthodes De Préparation
The synthesis of 3/',4/'-Diethyl-4-dimethylaminoazobenzene typically involves a multi-step process. One common method is the diazotization of 3,4-diethylaniline followed by coupling with n,n-dimethylaniline under acidic conditions . Industrial production methods often involve large-scale batch processes to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
3/',4/'-Diethyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions typically yield amines or hydrazines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, often resulting in halogenated or alkylated products
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas with a catalyst for reduction, and halogens for substitution reactions .
Applications De Recherche Scientifique
3/',4/'-Diethyl-4-dimethylaminoazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic uses due to its interaction with biological molecules.
Industry: Utilized in the production of colored plastics, textiles, and inks
Mécanisme D'action
The compound exerts its effects primarily through its ability to interact with biological molecules. It can bind to proteins and nucleic acids, altering their structure and function. The azo group in the compound is responsible for its vibrant color and plays a crucial role in its interaction with light and other molecules .
Comparaison Avec Des Composés Similaires
3/',4/'-Diethyl-4-dimethylaminoazobenzene is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Similar compounds include:
- 4-[(3,4-Dimethylphenyl)azo]-n,n-dimethylbenzenamine
- 4-[(3,4-Diethylphenyl)azo]-n,n-diethylbenzenamine
- 4-[(3,4-Diethylphenyl)azo]-n,n-dimethylbenzamide .
These compounds share similar structural features but differ in their substituents, leading to variations in their reactivity and applications.
Propriétés
Numéro CAS |
17010-64-9 |
|---|---|
Formule moléculaire |
C18H23N3 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
4-[(3,4-diethylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H23N3/c1-5-14-7-8-17(13-15(14)6-2)20-19-16-9-11-18(12-10-16)21(3)4/h7-13H,5-6H2,1-4H3 |
Clé InChI |
CZYRWPWBQBTNDB-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)CC |
SMILES canonique |
CCC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)CC |
| 17010-64-9 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






